4-Boc-aminomethylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-aminomethylphenethylamine: , also known as tert-butyl 4-(2-aminoethyl)benzylcarbamate, is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of aminomethylphenethylamine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-aminomethylphenethylamine typically involves the protection of the amino group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of aminomethylphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Boc-aminomethylphenethylamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Deprotection: Aminomethylphenethylamine.
Substitution: Substituted aminomethylphenethylamine derivatives.
Scientific Research Applications
4-Boc-aminomethylphenethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Boc-aminomethylphenethylamine primarily involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, participating in reactions such as nucleophilic substitution and forming new bonds. The specific molecular targets and pathways depend on the context in which the compound is used, such as in the synthesis of pharmaceuticals or other complex molecules.
Comparison with Similar Compounds
Aminomethylphenethylamine: The parent compound without the Boc protecting group.
N-Boc-phenethylamine: A similar compound with the Boc group attached to the phenethylamine moiety.
N-Boc-aminomethylbenzylamine: A compound with a similar structure but with a benzylamine moiety instead of phenethylamine.
Uniqueness: 4-Boc-aminomethylphenethylamine is unique due to the presence of both the Boc protecting group and the aminomethylphenethylamine structure. This combination allows for selective protection and deprotection of the amino group, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
187283-19-8 |
---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3 |
InChI Key |
JBJDTPIPPYKWFD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.